3-Thia-1-butanethiol

Description

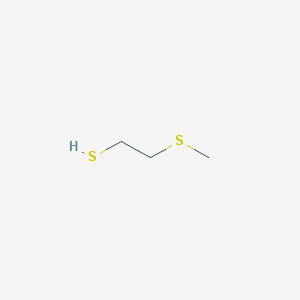

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H8S2 |

|---|---|

Molecular Weight |

108.23 g/mol |

IUPAC Name |

2-methylsulfanylethanethiol |

InChI |

InChI=1S/C3H8S2/c1-5-3-2-4/h4H,2-3H2,1H3 |

InChI Key |

SJJZGKUOHPJHDH-UHFFFAOYSA-N |

Canonical SMILES |

CSCCS |

Origin of Product |

United States |

Chemical and Physical Properties

Specific experimental data for 3-Thia-1-butanethiol is not extensively available in the public domain. However, its properties can be inferred from the behavior of related, well-characterized organosulfur compounds. For illustrative purposes, the properties of 1-Butanethiol (B90362), a structurally similar simple thiol, are presented below.

| Property | Value for 1-Butanethiol | Reference |

|---|---|---|

| Molecular Formula | C4H10S | hmdb.ca |

| Molecular Weight | 90.19 g/mol | sigmaaldrich.com |

| Appearance | Colorless to light-yellow liquid | nih.gov |

| Odor | Strong, skunk-like | nih.gov |

| Boiling Point | 98 °C | sigmaaldrich.com |

| Melting Point | -116 °C | sigmaaldrich.com |

| Density | 0.842 g/mL at 25 °C | sigmaaldrich.com |

| Solubility in Water | Slightly soluble (0.6 g/L at 20 °C) | dcfinechemicals.com |

| Acidity (pKa) | ~10.2 | foodb.ca |

Synthesis

The synthesis of a bifunctional molecule like 3-Thia-1-butanethiol would likely involve strategies common in organosulfur chemistry. General methods for the formation of thiol and thioether linkages can be adapted for this purpose.

One common method for the synthesis of thiols is the reaction of an alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH). libretexts.org To form a thioether, an alkyl halide can be reacted with a thiolate salt. masterorganicchemistry.com Another approach involves the use of thiourea (B124793) to install the thiol group, which can help to avoid the formation of a sulfide (B99878) byproduct. libretexts.orglibretexts.org The synthesis of thioethers can also be achieved through the addition of a thiol to an alkene, a reaction known as hydrothiolation. organic-chemistry.org For a molecule like this compound, a multi-step synthesis would be required, potentially involving the protection of one of the sulfur functional groups while the other is being introduced.

Chemical Reactions

The chemical reactivity of 3-Thia-1-butanethiol is dictated by its two functional groups. The thiol group can undergo a variety of reactions, including:

Oxidation: Mild oxidizing agents, such as iodine or hydrogen peroxide, can oxidize the thiol to a disulfide. byjus.comlibretexts.org Stronger oxidation can lead to the formation of sulfonic acids. byjus.com

Alkylation: The thiol can be deprotonated with a base to form a thiolate, which is a strong nucleophile and can react with alkyl halides to form new thioethers. byjus.com

Acylation: Thiols can react with acyl halides or anhydrides to form thioesters.

Addition to Alkenes and Alkynes: Thiols can add across carbon-carbon double and triple bonds.

The thioether portion of the molecule is also reactive:

Oxidation: The thioether can be oxidized to a sulfoxide (B87167) and further to a sulfone using oxidizing agents like hydrogen peroxide or peroxy acids. masterorganicchemistry.com

Alkylation: The sulfur atom of the thioether is nucleophilic and can react with alkyl halides to form sulfonium (B1226848) salts.

Applications

Direct Synthesis Approaches to Thia-Thiol Structures

Direct synthesis involves the formation of the thia-thiol structure through reactions that directly introduce the thiol group onto a sulfur-containing precursor or by constructing the thioether and thiol groups simultaneously via ring-opening reactions.

One direct route involves the conversion of a suitable functional group on a thioether-containing molecule into a thiol. This approach is analogous to the synthesis of simple alkanethiols. A common method is the nucleophilic substitution of an alkyl halide with a sulfur nucleophile. For instance, a precursor like 1-chloro-2-(ethylthio)ethane can be reacted with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH), to displace the chloride and form the desired thiol.

Another established method involves the use of thiourea (B124793). libretexts.orgprepchem.com In this two-step process, the alkyl halide precursor first reacts with thiourea to form a stable, crystalline isothiouronium salt. prepchem.com This intermediate is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to liberate the thiol. prepchem.com This method is often preferred as it avoids the formation of sulfide (B99878) byproducts that can occur when using hydrosulfide.

| Precursor Type | Reagent | Intermediate | Product | Typical Yield |

| Alkyl Halide | Thiourea / Base | Isothiouronium Salt | Thiol | High (~90%) prepchem.com |

| Alkyl Halide | Sodium Hydrosulfide | - | Thiol | Variable |

This table summarizes common thiolation reactions applicable to the synthesis of thia-thiol structures.

The ring-opening of strained heterocyclic compounds, particularly epoxides (oxiranes) and thiiranes, with sulfur nucleophiles is a powerful method for generating molecules with vicinal functional groups. libretexts.org This strategy offers high regioselectivity and stereoselectivity.

Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring. libretexts.org For example, the reaction of ethylene (B1197577) sulfide (thiirane) with a mercaptoalkoxide, such as the sodium salt of 2-mercaptoethanol (B42355), would lead to the formation of 3,6-dithia-1-hexanol after workup. Conversely, reacting ethylene oxide with a dithiol under basic conditions can also yield thia-thiol structures.

The use of potassium hydrogen sulfide (KSH) to open epoxides is another effective technique, resulting in the formation of a β-hydroxy thiol. beilstein-journals.org This approach was utilized in the synthesis of a thiol-containing androgen, where an epoxide was opened with KSH in 71% yield. beilstein-journals.org Similarly, cyclic sulfamidates can be opened by sulfur nucleophiles with complete inversion of configuration, which after further transformations, can yield tertiary thiols. beilstein-journals.org

| Cyclic Precursor | Sulfur Nucleophile | Key Features | Resulting Structure |

| Epoxide | KSH | SN2 attack, anti-stereochemistry | β-Hydroxy Thiol beilstein-journals.org |

| Epoxide | R-SH / Base | SN2 attack at the least substituted carbon | β-Hydroxy Thioether rsc.orgntu.edu.sg |

| Cyclic Sulfamidate | Thiol Nucleophiles | Complete inversion of configuration | β-Amino Thioether beilstein-journals.org |

This table presents examples of ring-opening reactions used to form thioether and thiol functionalities.

Indirect Synthesis Pathways via Thia-Michael Additions

Indirect routes to thia-thiol structures often leverage the robust and efficient thia-Michael addition, a conjugate addition of a thiol to an electron-deficient alkene. This reaction can be catalyzed by bases or initiated by nucleophiles and is a cornerstone of "click chemistry." nih.govwindows.net

The thiol-ene reaction involves the radical-mediated addition of a thiol to an alkene. wikipedia.org This process is typically initiated by light or a radical initiator and proceeds via an anti-Markovnikov addition, forming a stable thioether bond. wikipedia.orgresearchgate.net It is highly efficient, atom-economical, and tolerant of various functional groups. researchgate.netmdpi.com

To construct a thia-thiol framework, a dithiol can be reacted with a vinyl thioether. The reaction proceeds through a free-radical chain mechanism:

Initiation: A thiyl radical (RS•) is generated from a thiol using a photoinitiator and UV light. mdpi.com

Propagation: The thiyl radical adds to the alkene (the vinyl thioether), forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction. wikipedia.org

This methodology is particularly useful in polymer synthesis and surface functionalization. wikipedia.orgacs.org While highly effective with electron-rich alkenes, reactions with electron-deficient alkenes can sometimes lead to oligomerization as a side reaction. thieme-connect.de

The base-catalyzed thia-Michael addition is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. mdpi.com The reaction is typically promoted by weak Brønsted bases, such as triethylamine (B128534) (Et₃N), or stronger bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govresearchgate.netscispace.com

The mechanism involves two primary steps:

The base deprotonates the thiol to form a highly nucleophilic thiolate anion. nsf.gov

The thiolate anion attacks the β-carbon of the Michael acceptor, followed by protonation of the resulting enolate to yield the final thioether adduct. nih.gov

This reaction is widely used due to its simplicity and effectiveness. windows.netrsc.org The choice of base and solvent can significantly influence the reaction rate and outcome. For instance, polar aprotic solvents like DMSO have been shown to accelerate the reaction. nih.gov

An alternative to base catalysis is the nucleophile-initiated thia-Michael addition. This pathway generally proceeds faster and requires lower catalyst loadings. nih.govwindows.net Common nucleophilic catalysts include phosphines (e.g., triethylphosphine) and tertiary amines. nih.govrsc.org

The mechanism differs significantly from base catalysis:

Initiation: The nucleophile (e.g., a phosphine) attacks the β-carbon of the Michael acceptor, forming a zwitterionic phosphonium-enolate intermediate. nih.govacs.org

Deprotonation: This highly basic enolate intermediate deprotonates a thiol molecule, generating a potent thiolate anion and an inert phosphonium (B103445) species. acs.org

Propagation: The thiolate anion then adds to another Michael acceptor, creating an enolate which propagates the chain by deprotonating another thiol. nsf.govacs.org

This process is effectively an anionic chain reaction. acs.org A key distinction is that the nucleophile acts as an initiator for the reaction, rather than a classical base that participates in an acid-base equilibrium with the thiol. nih.gov

| Feature | Base-Catalyzed Mechanism | Nucleophile-Initiated Mechanism |

| Catalyst Role | Acts as a Brønsted base to deprotonate the thiol. nih.govnsf.gov | Acts as a Lewis base to activate the Michael acceptor. nih.gov |

| Initiation Step | Acid-base reaction between base and thiol. nsf.gov | Nucleophilic attack on the alkene to form a zwitterionic intermediate. nih.govacs.org |

| Thiolate Generation | Direct deprotonation by the external base. nih.gov | Deprotonation of thiol by the zwitterionic intermediate. acs.org |

| Common Catalysts | Triethylamine, DABCO. nih.govresearchgate.net | Phosphines, some amines. rsc.org |

| Relative Rate | Generally slower. windows.net | Generally faster, requires lower catalyst loading. nih.govwindows.net |

This interactive table compares the key aspects of base-catalyzed and nucleophile-initiated thia-Michael additions.

Influence of Catalysts and Solvents on Thia-Michael Adduct Formation

The thia-Michael addition, or conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a cornerstone reaction for forming carbon-sulfur bonds and is integral to the synthesis of this compound precursors. srce.hr The efficiency and outcome of this reaction are profoundly influenced by the choice of catalyst and solvent. Thia-Michael additions can be promoted through base catalysis or nucleophilic initiation. nih.gov

In base-catalyzed mechanisms, a Brønsted base like triethylamine deprotonates the thiol to form a thiolate anion. nih.gov This highly nucleophilic thiolate then attacks the β-carbon of the Michael acceptor. nih.gov The reaction rate, particularly the initial deprotonation step, is sensitive to the solvent environment. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), have been shown to accelerate the reaction compared to neat (solvent-free) conditions. nih.gov Solvents that can effectively solvate the forming thiolate anion generally promote the addition. nih.gov

Alternatively, Lewis bases such as phosphines can trigger the reaction via a nucleophile-initiated pathway. nih.gov In this mechanism, the phosphine (B1218219) first attacks the Michael acceptor, generating a zwitterionic intermediate which then deprotonates the thiol to form the reactive thiolate. nih.gov Studies comparing primary, secondary, and tertiary amines as catalysts have shown that tertiary amines exclusively follow the base-catalysis pathway, while phosphines proceed via nucleophilic initiation. rsc.org

Transition metal catalysts have also proven effective. Ferric chloride (FeCl₃) has been utilized as a powerful and efficient catalyst for the thia-Michael addition, facilitating clean reactions with high yields in short timeframes. srce.hr Similarly, copper(II) triflate (Cu(OTf)₂) catalyzes the conjugate addition of various thiols to Michael acceptors under mild conditions, offering an excellent yield for a broad range of substrates. sioc-journal.cn For more sustainable processes, heterogeneous catalysts such as the basic resin Amberlyst® A21 have been employed, allowing for catalyst recycling and often enabling the reaction to proceed under neat conditions at room temperature. mdpi.com

Table 1: Influence of Catalysts and Solvents on Thia-Michael Addition

| Catalyst Type | Example Catalyst | Solvent | Key Findings | Citations |

|---|---|---|---|---|

| Brønsted Base | Triethylamine | DMSO, Propylene Carbonate | Polar solvents accelerate the reaction rate by promoting thiolate formation. | nih.gov |

| Lewis Base | Triethylphosphine | Tetrahydrofuran (THF) | Initiates the reaction via a nucleophilic pathway, distinct from base catalysis. | rsc.org |

| Transition Metal | Ferric Chloride (FeCl₃) | Dichloromethane (DCM) | Provides rapid and high-yielding additions under mild conditions. | srce.hr |

| Transition Metal | Copper(II) Triflate (Cu(OTf)₂) | Dichloromethane (DCM) | Effectively catalyzes the addition for a wide variety of thiols and acceptors. | sioc-journal.cn |

| Heterogeneous | Amberlyst® A21 | Neat (Solvent-free) | Allows for easy catalyst removal and recycling; effective at room temperature. | mdpi.com |

Derivatization Strategies for this compound Precursors

The synthesis of this compound often involves the preparation of a precursor molecule containing the core C-S-C-C skeleton, which is then converted to the final thiol product. Key strategies include the derivatization of halides, tosylates, thioesters, and disulfides.

Conversion of Halides and Tosylates to Thiol Derivatives

A common and reliable method for introducing a thiol group is through the nucleophilic substitution of alkyl halides or tosylates. While direct substitution with a hydrosulfide anion is possible, it can often lead to the formation of symmetric sulfide byproducts from a second substitution reaction. libretexts.org

A more controlled, two-step approach involves the use of thiourea. libretexts.org The halide or tosylate precursor reacts with thiourea via an Sₙ2 mechanism to form a stable, intermediate alkyl isothiouronium salt. This salt is then hydrolyzed under basic conditions, typically with aqueous sodium hydroxide, to yield the desired thiol. libretexts.orgsci-hub.st This method is advantageous as it avoids the problematic sulfide side products and the isothiouronium salt is often a crystalline solid that can be easily purified.

Alternatively, tosylates can be converted to thiols via a thioacetate (B1230152) intermediate. The tosylate is first treated with a thioacetate salt, such as potassium thioacetate (AcSK), to form a thioester. encyclopedia.pubmdpi.com This substitution proceeds with an inversion of stereochemistry if a chiral center is present. mdpi.com The resulting thioester is then subjected to reduction or hydrolysis to furnish the final thiol. This route is particularly useful for synthesizing complex thiols from their corresponding alcohols, which are readily converted to tosylates. sci-hub.stmdpi.com

Table 2: Comparison of Thiol Synthesis from Halides and Tosylates

| Starting Material | Reagents | Intermediate | Key Features | Citations |

|---|---|---|---|---|

| Alkyl Halide | 1. Thiourea2. NaOH (aq) | Isothiouronium Salt | Avoids sulfide byproducts; intermediate is often a purifiable solid. | libretexts.orgsci-hub.st |

| Alkyl Tosylate | 1. Thiourea2. NaOH (aq) | Isothiouronium Salt | Reliable conversion of alcohols (via tosylation) to thiols. | sci-hub.st |

| Alkyl Tosylate | 1. Potassium Thioacetate (AcSK)2. Reducing Agent (e.g., LiAlH₄) | Thioacetate | Proceeds via an Sₙ2 mechanism; useful for stereospecific synthesis. | encyclopedia.pubmdpi.com |

Reduction of Thioesters and Disulfides to Target Thiols

The final step in many synthetic routes to this compound involves the reduction of a more stable sulfur-containing precursor, such as a thioester or a disulfide.

Reduction of Thioesters: Thioesters, often prepared from the reaction of tosylates with thioacetate as described previously, can be readily converted to thiols. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, cleaving the acyl-sulfur bond to yield the corresponding thiol after an aqueous workup. encyclopedia.pubmdpi.com More recently, catalytic hydrogenation methods have been developed as a waste-free alternative to stoichiometric metal hydrides. An acridine-based ruthenium complex has been shown to efficiently hydrogenate various thioesters to their respective alcohols and thiols with excellent functional group tolerance. nih.gov

Reduction of Disulfides: Disulfides, which can be formed via oxidation of thiols or from other synthetic routes, represent the oxidized dimer of the target thiol. Their reduction back to the thiol is a common and crucial step. A classic method involves the use of zinc metal in an acidic solution. libretexts.org In biochemical and molecular biology contexts, dithiol reagents like dithiothreitol (B142953) (DTT) are widely used. biosynth.com The effectiveness of DTT is driven by the formation of a stable, six-membered cyclic disulfide upon reducing its target. biosynth.com Phosphine-based reducing agents, such as tris(carboxyethyl)phosphine (TCEP), are also highly effective, offering faster reaction times and usability over a broader pH range compared to DTT. biosynth.com Furthermore, innovative electrocatalytic methods using catalysts like vitamin B₁₂ have been developed for the sustainable reduction of a wide array of disulfides. chemistryviews.org

Table 3: Selected Reagents for the Reduction of Thioesters and Disulfides

| Precursor | Reducing Agent | Key Characteristics | Citations |

|---|---|---|---|

| Thioester | Lithium Aluminum Hydride (LiAlH₄) | Powerful, stoichiometric reagent; widely applicable. | encyclopedia.pubmdpi.com |

| Thioester | Ruthenium-Acridine Complex + H₂ | Catalytic, "green" method; high functional group tolerance. | nih.gov |

| Disulfide | Zinc / Acid | Classic, straightforward chemical reduction method. | libretexts.org |

| Disulfide | Dithiothreitol (DTT) | Dithiol reagent; forms a stable cyclic product; common in biochemistry. | biosynth.com |

| Disulfide | Tris(carboxyethyl)phosphine (TCEP) | Phosphine-based; fast, effective over a wide pH range. | biosynth.com |

| Disulfide | Vitamin B₁₂ (Electrocatalytic) | Sustainable, catalytic method applicable to a broad range of disulfides. | chemistryviews.org |

Nucleophilic Reactivity of the Thiol Group

The thiol group (-SH) of this compound is the primary center of its nucleophilic reactivity. The sulfur atom, being larger and more polarizable than oxygen, makes thiols generally more nucleophilic than their alcohol analogs. masterorganicchemistry.com This heightened nucleophilicity allows this compound to readily participate in a variety of chemical transformations.

Michael Addition Reactions of this compound to Electrophilic Acceptors

The thia-Michael addition is a conjugate addition reaction where a thiol, acting as a nucleophile, adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. nih.govmasterorganicchemistry.comsrce.hr This reaction is a cornerstone of carbon-sulfur bond formation due to its efficiency and the high nucleophilicity of the thiol group. researchgate.net The reaction typically proceeds through a three-step mechanism, which can be initiated by either a base or a nucleophile. mdpi.comencyclopedia.pub In the base-catalyzed pathway, a base deprotonates the thiol to form a highly reactive thiolate anion. encyclopedia.pub This thiolate then attacks the β-carbon of the Michael acceptor, followed by protonation to yield the final adduct. masterorganicchemistry.comencyclopedia.pub

Kinetics and Thermodynamics of Thia-Michael Additions

The kinetics of thia-Michael additions are influenced by several factors, including the nature of the Michael acceptor, the thiol, the catalyst, and the solvent. mdpi.com The reaction is a second-order process, and its rate can be significantly enhanced by the use of catalysts like weak Brønsted or Lewis bases. nih.govnih.gov The electron deficiency of the Michael acceptor plays a crucial role; more electron-deficient alkenes generally exhibit faster reaction rates. nsf.gov For instance, the reactivity of Michael acceptors follows the general trend of divinyl sulfone > acrylate (B77674) > fumarate. nsf.gov

Thermodynamically, the thia-Michael addition is often a reversible process. mdpi.comencyclopedia.pub The position of the equilibrium is dictated by the stability of the reactants and the adduct. The presence of electron-withdrawing groups (EWGs) on the Michael acceptor influences both the kinetics and thermodynamics. An α-EWG can lower the activation energy for the addition, making the reaction faster, but it can also destabilize the adduct, making the reverse reaction more favorable. encyclopedia.pubresearchgate.net

Influence of Substituents on Reaction Reversibility and Equilibrium

The reversibility of the thia-Michael addition is a key feature that can be tuned by modifying the structure of the reactants. mdpi.com The presence of an additional electron-withdrawing group at the α-carbon of the Michael acceptor can enhance the reversibility of the reaction. nih.govresearchgate.net This is because the α-EWG stabilizes the anionic intermediate formed during the addition but destabilizes the final neutral adduct, thereby facilitating the reverse elimination reaction. researchgate.net

Furthermore, substituents on the β-carbon of the Michael acceptor also play a significant role. The presence of a bulky group, such as an aryl or a branched alkyl group, on the β-carbon can lead to a more rapidly reversible thia-Michael addition. mdpi.comresearchgate.net However, a phenyl group at the β-position has been shown to not have a significant effect on the reversibility in some cases. encyclopedia.pub The steric hindrance of the thiol itself can also affect the reaction rate, with bulkier thiols generally reacting more slowly. mdpi.com

Alkylation Reactions of this compound

Alkylation of the thiol group in this compound provides a straightforward route to the synthesis of thioethers. This reaction typically involves the deprotonation of the thiol to form a thiolate anion, which then acts as a potent nucleophile in a substitution reaction with an alkyl halide. masterorganicchemistry.comlibretexts.org The process is analogous to the Williamson ether synthesis. masterorganicchemistry.com

The reaction is generally carried out in the presence of a base to facilitate the formation of the thiolate. jmaterenvironsci.com A variety of alkylating agents can be used, including primary and secondary alkyl halides. libretexts.org To avoid the potential side reaction where the product thioether reacts further with the alkyl halide, an excess of the thiol or the use of specific reagents like thiourea can be employed. libretexts.org

Formation of Disulfide Bonds and Their Reversibility

Thiols can undergo oxidation to form disulfide bonds (-S-S-). masterorganicchemistry.comlibretexts.org This reaction is a key process in many biological systems, contributing to the structural integrity of proteins. creative-proteomics.com The formation of a disulfide from this compound would involve the coupling of two molecules, resulting in a symmetrical disulfide.

The oxidation can be achieved using mild oxidizing agents such as iodine (I₂) or bromine (Br₂). libretexts.org The reaction is reversible, and the disulfide bond can be cleaved back to the corresponding thiols by treatment with a reducing agent, such as zinc and acid, or through a process called thiol-disulfide exchange. libretexts.orgwikipedia.org This exchange reaction involves the attack of a thiolate on a disulfide bond and is fundamental to the rearrangement of disulfide bonds in proteins. wikipedia.org The reversibility of disulfide bond formation is crucial for its role in dynamic systems and redox-regulated processes. nih.govbiorxiv.orgnih.gov

Reactivity of the Thioether Moiety in this compound

The thioether (sulfide) group within the this compound molecule also exhibits characteristic reactivity, primarily involving the sulfur atom.

One of the principal reactions of thioethers is oxidation. The sulfur atom can be oxidized to form a sulfoxide and, upon further oxidation, a sulfone. The reaction of thioethers with hydroxyl radicals (HO•) is a complex process that proceeds through a one-electron oxidation mechanism, initially forming an adduct radical. mdpi.com In contrast, two-electron oxidants like hydrogen peroxide (H₂O₂) lead to the formation of the corresponding sulfoxide. mdpi.com

The proximity of the thioether group to other functional groups within the molecule can influence its reactivity. The distance of the sulfur atom from the peptide backbone in methionine derivatives, for example, affects the fate of the initially formed radical species. mdpi.com

Oxidation Pathways of Thioether Sulfurs

The oxidation of this compound can occur at either the thiol sulfur or the thioether sulfur, with the specific products depending on the nature and stoichiometry of the oxidizing agent. The thiol group is generally more susceptible to oxidation than the thioether group.

Mild oxidation of the thiol group, for instance with agents like iodine (I₂) or under aerobic conditions, typically leads to the formation of a disulfide. libretexts.org In this case, two molecules of this compound would couple to form bis(2-(methylthio)ethyl) disulfide. This reaction is a common pathway for many simple thiols. chegg.com

More vigorous oxidation can affect both sulfur atoms. The thioether sulfur can be oxidized to a sulfoxide and subsequently to a sulfone. libretexts.org This is analogous to the oxidation of the amino acid methionine to methionine sulfoxide and methionine sulfone. researchgate.net Strong oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide, can achieve these transformations. uoguelph.ca

Under sufficiently strong oxidizing conditions, both the thiol and thioether groups can be oxidized. This can lead to a variety of products, such as the conversion of the thiol to a sulfonic acid (-SO₃H) and the thioether to a sulfone (-SO₂-). The precise outcome and product distribution depend on the reaction conditions.

| Oxidation Site | Oxidant Type | Potential Product(s) | General Principle |

| Thiol (-SH) | Mild (e.g., I₂, air) | bis(2-(methylthio)ethyl) disulfide | Dimerization via S-S bond formation. libretexts.org |

| Thiol (-SH) | Strong (e.g., H₂O₂, KMnO₄) | 2-(Methylthio)ethanesulfenic acid, 2-(Methylthio)ethanesulfinic acid, 2-(Methylthio)ethanesulfonic acid | Stepwise oxidation of the sulfur atom to higher oxidation states. capes.gov.br |

| Thioether (-S-) | Controlled (e.g., H₂O₂, NaIO₄) | 1-(Methylsulfinyl)ethane-2-thiol | Oxidation to sulfoxide. libretexts.org |

| Thioether (-S-) | Strong (e.g., peroxy acids) | 1-(Methylsulfonyl)ethane-2-thiol | Oxidation to sulfone. libretexts.org |

| Both Sites | Excess Strong Oxidant | 2-(Methylsulfonyl)ethanesulfonic acid | Exhaustive oxidation of both sulfur atoms. |

Coordination Chemistry with Metal Centers

The presence of two sulfur atoms, each with lone pairs of electrons, makes this compound an effective ligand in coordination chemistry. Sulfur is classified as a soft donor atom according to the Hard and Soft Acids and Bases (HSAB) theory and therefore forms stable complexes with soft metal ions. britannica.com

This compound can function as a ligand in several ways:

Monodentate Ligand: It can bind to a metal center through either the thiol sulfur or the thioether sulfur.

Bidentate Chelating Ligand: More significantly, it can act as a bidentate ligand, coordinating to a single metal center through both sulfur atoms. This forms a stable five-membered chelate ring, a highly favored arrangement in coordination chemistry. The deprotonation of the thiol group to a thiolate (RS⁻) further enhances its coordinating ability.

The coordination behavior of this compound is expected to be similar to that of analogous dithioether ligands such as 2,5-dithiahexane (dth) and 3,6-dithiaoctane (B1346781) (dto), which are known to form stable chelate complexes with a variety of transition metals. rsc.org Studies on these related ligands show the formation of complexes with copper(I), copper(II), palladium(II), and platinum(II). rsc.orgnih.gov For instance, dithioethers readily form square planar complexes with Pd(II) and Pt(II). nih.gov The thiol group also facilitates strong binding to metals like gold, a principle utilized in the formation of self-assembled monolayers. britannica.com A study on the olfactory receptor MOR244-3 demonstrated that copper ions are essential for the detection of various thiols and other metal-coordinating odorants, highlighting the intrinsic affinity between sulfur-containing ligands and metal ions. pnas.org

| Coordination Mode | Description | Likely Metal Centers | Supporting Evidence |

| Monodentate (Thiol) | Coordination via the thiol sulfur atom. | Au(I), Ag(I), Hg(II) | Strong affinity of thiols for heavy, soft metals. britannica.com |

| Monodentate (Thioether) | Coordination via the thioether sulfur atom. | Pd(II), Pt(II) | Thioethers are known ligands for platinum group metals. nih.gov |

| Bidentate (Chelate) | Simultaneous coordination via both sulfur atoms to form a stable 5-membered ring. | Cu(I), Cu(II), Ni(II), Pd(II), Pt(II) | Analogous ligands like 2,5-dithiahexane form stable chelate complexes. rsc.orgrsc.org |

Mechanisms of Degradation and Decomposition Pathways

The degradation of this compound can proceed through several mechanisms, primarily thermal and oxidative pathways, leading to the cleavage of C-S, C-H, and S-H bonds.

Thermal Decomposition: When subjected to high temperatures, organosulfur compounds undergo thermal cracking. researchgate.net For this compound, several decomposition routes are plausible.

Hydrogen Sulfide Elimination: A common pathway for thiols is the elimination of hydrogen sulfide (H₂S), which would lead to the formation of methyl vinyl sulfide. researchgate.net

Radical Mechanisms: At elevated temperatures (300–500 °C), C-S bond homolysis can occur, generating radical intermediates. Research on the thermal decomposition of organosulfur compounds indicates that thiols and thioethers can promote decomposition reactions by forming thiyl radicals (RS•), which accelerate hydrogen abstraction and subsequent fragmentation. capes.gov.br The decomposition of this compound could thus produce a mixture of smaller molecules, including methane, ethene, methanethiol (B179389), and various sulfur-containing radical species.

Oxidative Decomposition: In the presence of oxygen, particularly at high temperatures, decomposition can lead to the formation of sulfur oxides. The complete combustion of this compound would yield carbon dioxide, water, and sulfur dioxide (SO₂). Incomplete or controlled oxidative decomposition can result in C-S bond cleavage and the formation of various smaller organic fragments and sulfur-containing compounds. researchgate.net

| Condition | Proposed Mechanism | Major Products | Minor/Intermediate Products |

| Thermal (Pyrolysis) | Elimination | Methyl vinyl sulfide, Hydrogen sulfide | - |

| Thermal (High Temp) | Homolytic Cleavage (Radical) | Methane, Ethene, Methanethiol, H₂S | Thiyl radicals, Alkyl radicals |

| Oxidative (Combustion) | Complete Oxidation | Carbon dioxide (CO₂), Water (H₂O), Sulfur dioxide (SO₂) | Sulfur trioxide (SO₃) |

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures of VSCs. The choice of chromatographic method and detector is crucial for achieving the desired selectivity and sensitivity.

Gas chromatography is the most common technique for analyzing volatile sulfur compounds. ceriumlabs.com The separation is based on the differential partitioning of the compounds between a stationary phase in a column and a mobile gas phase. For the analysis of organosulfur compounds, including thiols like this compound, GC is often paired with sulfur-selective detectors to enhance sensitivity and selectivity.

The Flame Photometric Detector (FPD) is highly selective for sulfur- and phosphorus-containing compounds. It operates by burning the compounds in a hydrogen-rich flame and measuring the light emitted from the resulting chemiluminescence. The FPD provides an equimolar sulfur response, which simplifies quantification. iastate.edu For instance, a Pulsed Flame Photometric Detector (PFPD) has been used for the quantification of trace VSCs in various matrices, offering detection limits in the parts-per-billion (ppb) range. iastate.eduoregonstate.edu

Sulfur Chemiluminescence Detector (SCD) is another highly sensitive and selective detector for sulfur compounds. shimadzu.comsepscience.com It offers a linear and equimolar response to sulfur compounds, making it suitable for accurate quantification without the need for individual calibration standards for every compound. sepscience.com The Nexis™ SCD-2030, with its horizontal redox cell, allows for high-speed analysis and improved signal-to-noise ratios for trace-level analysis. sepscience.com

Mass Spectrometry (MS) coupled with GC (GC-MS) is a powerful tool for both identification and quantification. The mass spectrometer separates ions based on their mass-to-charge ratio, providing detailed structural information and a unique "fingerprint" for each compound. ceriumlabs.com This technique is particularly useful for identifying unknown sulfur compounds in complex mixtures. ceriumlabs.comiastate.edu The use of GC-MS allows for the measurement of trace sulfur compounds in various samples, such as isopropyl alcohol. ceriumlabs.com Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) and SCD has been used to identify novel VSCs in complex samples like cannabis. acs.org

| Detector Type | Principle | Advantages | Common |

| Flame Photometric Detector (FPD) | Chemiluminescence of sulfur compounds in a hydrogen-rich flame | High selectivity for sulfur, equimolar response | Analysis of VSCs in food and environmental samples iastate.eduoregonstate.edu |

| Sulfur Chemiluminescence Detector (SCD) | Chemiluminescence from the reaction of sulfur compounds with ozone | High sensitivity and selectivity, linear and equimolar response | Trace-level analysis of sulfur compounds in beer and other beverages shimadzu.comsepscience.com |

| Mass Spectrometry (MS) | Ionization and separation of molecules by mass-to-charge ratio | Provides structural information for identification, high sensitivity | Identification and quantification of a wide range of VSCs in various matrices ceriumlabs.comiastate.eduacs.org |

While GC is favored for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a valuable alternative, particularly for non-volatile or thermally labile organosulfur compounds. rsu.ac.thresearchgate.net When coupled with mass spectrometry (HPLC-MS), it becomes a powerful technique for the analysis of a wide range of compounds. preprints.org

HPLC-MS has been successfully used for the analysis of organosulfur compounds, including hydrolysis products of chemical warfare agents. preprints.org The technique can also be applied to the analysis of organosulfur compounds in food products like garlic and Welsh onion. rsu.ac.thnih.gov The use of tandem mass spectrometry (MS/MS) with HPLC provides enhanced selectivity and structural information. preprints.org For instance, a method using ultra-high-performance liquid chromatography coupled with a triple-quadrupole mass spectrometer (UHPLC-MS/MS) has been developed for the sensitive quantification of organosulfur compounds in Welsh onions. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules. 1H NMR and 13C NMR are commonly used to map the carbon-hydrogen framework of a molecule. For 3-methyl-1-butanethiol (B42731), a related compound, the 1H NMR spectrum shows distinct signals corresponding to the different protons in the molecule, with chemical shifts (ppm) indicating their chemical environment. chemicalbook.com For example, the protons closest to the sulfur atom are typically shifted downfield.

A hypothetical 1H NMR spectrum for this compound would be expected to show signals for the protons on the carbons adjacent to the sulfur atoms and the thiol group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. In the mass spectrum of a thiol, the molecular ion peak (M+) is often observed. The fragmentation pattern can reveal the structure of the molecule. For instance, the mass spectrum of 1-butanethiol (B90362), a related compound, shows a prominent molecular ion peak at m/z 90. nist.govchemicalbook.com The fragmentation of 3-methyl-1-butanethiol under electron ionization (EI) results in characteristic fragments that can be used for its identification. nih.govnist.gov

Example Fragmentation Data for Related Thiols:

| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| 1-Butanethiol | 90.19 | 90, 61, 56, 47, 41, 27 nist.govchemicalbook.com |

| 3-Methyl-1-butanethiol | 104.21 | 104, 70, 55, 41 nih.govnist.gov |

Sample Preparation and Derivatization Strategies for Trace Analysis

The analysis of trace levels of volatile sulfur compounds often requires pre-concentration and/or derivatization steps to enhance sensitivity and improve chromatographic performance.

Sample Preparation: Several techniques are employed to extract and concentrate VSCs from various matrices. Headspace solid-phase microextraction (HS-SPME) is a widely used method for extracting volatile compounds from liquid and solid samples, such as milk. oregonstate.edu Purge and trap is another effective technique for concentrating volatile sulfur compounds from liquid samples like isopropyl alcohol. ceriumlabs.com In this method, an inert gas is bubbled through the sample, and the volatilized compounds are trapped on an adsorbent material, which is then heated to release the compounds for GC analysis. ceriumlabs.com

Derivatization: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for analysis. For thiols, derivatization can improve their volatility and stability for GC analysis. For example, 1-butanethiol has been used as a derivatizing agent for the analysis of chemical warfare agents. nih.gov Another strategy involves using lead oxide or plumbite solutions to selectively complex with thiols, allowing them to be separated from the sample matrix before analysis. scholaris.ca

Quantitative Analysis Protocols and Validation

The accurate quantification of this compound and related organosulfur compounds is crucial for various applications, from flavor and fragrance analysis to environmental monitoring. Method validation ensures that the analytical procedures used are reliable, reproducible, and fit for their intended purpose. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the predominant techniques for the quantitative analysis of these compounds. researchgate.netresearchgate.netconicet.gov.aracs.org

Validated analytical methods are characterized by several key parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (often expressed as recovery), and precision (expressed as relative standard deviation, RSD). researchgate.netoup.comnih.govuco.esresearchgate.net

One common approach involves the use of normal-phase HPLC for the simultaneous determination of multiple oil-soluble organosulfur compounds. oup.comnih.gov For instance, a study on garlic-macerated oil validated an HPLC method that demonstrated excellent linearity, with correlation coefficients (r) greater than 0.999. oup.comnih.gov Similarly, ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) has been successfully validated for the determination of organosulfur compounds in processed onions. uco.es

Gas chromatography, often coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID), is another powerful tool for the analysis of volatile sulfur compounds. acs.org Comprehensive two-dimensional gas chromatography (GCxGC) has been employed to unravel the complex mixture of volatile sulfur compounds in various matrices. acs.org

The following tables summarize the validation parameters from published research on the quantitative analysis of organosulfur compounds, providing a reference for the performance of these analytical methodologies.

Table 1: Validation Parameters for HPLC Analysis of Oil-Soluble Organosulfur Compounds

| Parameter | Result | Source |

| Linearity (r) | > 0.999 | oup.comnih.govresearchgate.net |

| Average Recovery | 80.23–106.18% | oup.comnih.gov |

| Limit of Detection (LOD) | 0.11 to 3.16 µg/mL | oup.comnih.govresearchgate.net |

| Limit of Quantitation (LOQ) | 0.32 to 9.56 µg/mL | oup.comnih.govresearchgate.net |

| Precision (RSD) | 0.55 to 11.67% | oup.comnih.govresearchgate.net |

Table 2: Validation Parameters for UHPLC-HRMS Analysis of Organosulfur Compounds in Black Onion

| Parameter | Result | Source |

| Linearity Range | 0.1 to 75 ng/µL | uco.es |

| Limit of Detection (LOD) | 0.004 to 0.06 ng/µL | uco.es |

| Limit of Quantitation (LOQ) | 0.012 to 0.2 ng/µL | uco.es |

| Intra-day Precision (RSD) | < 15% | uco.es |

| Inter-day Precision (RSD) | < 15% | uco.es |

| Recovery | 69 to 106% | uco.es |

| Matrix Effect | 80 to 114% | uco.es |

Table 3: Validation Parameters for HPLC Analysis of Allicin and Related Compounds in Garlic

| Parameter | Result | Source |

| Linearity (r) | > 0.984 | researchgate.net |

| Average Recovery | 81.89–102.38% | researchgate.net |

| Limit of Quantitation (LOQ) | 0.76 to 5.79 µg/mL | researchgate.net |

| Intra-day Precision (RSD) | 0.03 to 3.31% | researchgate.net |

| Inter-day Precision (RSD) | 1.22 to 14.00% | researchgate.net |

These detailed research findings demonstrate the robustness and reliability of chromatographic methods for the quantitative analysis of organosulfur compounds. The validation data provides a benchmark for developing and implementing analytical protocols for this compound and its chemical relatives.

Contribution to Organosulfur Profiles in Various Matrices

Volatile sulfur compounds (VSCs) are pivotal to the aroma and flavor of numerous foods and beverages, often exerting significant sensory impact at very low concentrations due to their low odor thresholds. acs.orgresearchgate.net While direct identification of this compound in every food matrix is not extensively documented, the presence and importance of structurally related thioethers and thiols in various organosulfur profiles allow for an informed understanding of its potential contribution.

The table below summarizes the occurrence of sulfur compounds structurally related to this compound in various food matrices, highlighting the environments where its presence can be anticipated.

| Matrix | Related Compound(s) Identified | Associated Aroma/Flavor Notes |

| Cooked Meat (Beef, Chicken) | 1-(Methylthio)ethanethiol, 2-Methyl-3-furanthiol, 2-Methyl-3-(methylthio)furan, 3-(Methylthio)aldehydes | Meaty, Savory, Roasted, Beefy researchgate.netreading.ac.uknih.govntou.edu.tw |

| Coffee | 2-((Methylthio)methyl)furan, 2-Furfurylthiol, Methanethiol | Smoky, Roasty, Sulfurous nih.govub.edursc.org |

| Apple Juice | 2-(Methylthio)ethanol, Methional, Dimethyl sulfide | Sulfurous, Cooked Potato biorxiv.org |

| Wine | 2-Mercaptoethanol, Methionol (B20129) (3-(methylthio)-1-propanol) | Poultry-like, Sulfurous, Onion/Potato-like acs.orgoup.comresearchgate.net |

| Whisky | 3-(Methylthio)propanol (Methionol) | Onion-like, Potato-like encyclopedia.pub |

| Tropical Fruits (Durian, Melon) | Methyl 2-(methylthio)acetate, Ethyl 3-(methylthio)propionate | Sulfurous, Green, Cheesy, Garlic acs.orgnih.gov |

Chemical Reaction Networks Leading to Thia-Thiol Formation

The formation of this compound is primarily rooted in complex chemical transformations that occur during the processing of food, particularly through heat-induced reactions and biochemical pathways.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a principal pathway for the generation of a vast array of flavor compounds, including numerous VSCs. scispace.comscribd.com The formation of this compound in such systems is intrinsically linked to the degradation of the sulfur-containing amino acid methionine.

A key step is the Strecker degradation of methionine, which reacts with α-dicarbonyl compounds (formed from sugar fragmentation) to produce methional (3-(methylthio)propanal). nih.govwikipedia.org Methional is a highly reactive and important flavor compound itself, known for its boiled potato-like aroma, but it also serves as a critical precursor to other VSCs. wikipedia.org Methional can degrade further to produce methanethiol (CH₃SH).

The formation of this compound (HS-CH₂-CH₂-S-CH₃) can be postulated through the reaction of these methionine-derived intermediates with other components in the Maillard reaction mixture. One plausible pathway involves the reaction of methanethiol, a potent nucleophile, with an intermediate derived from the reaction of another sulfur source (like cysteine or hydrogen sulfide) with a sugar fragment. For instance, methanethiol could react with a two-carbon aldehyde intermediate, such as glycoaldehyde, which has been subjected to sulfur addition. Alternatively, methional itself could undergo a series of reactions, including reduction and subsequent intermolecular reactions, though specific mechanisms are not fully elucidated. The essential precursors are undoubtedly methionine, which provides the methylthio (-S-CH₃) group, and a two-carbon fragment with a reactive site for the thiol group to form. scispace.comresearchgate.net

In addition to thermal reactions, this compound can be formed through enzymatic pathways, particularly during fermentation by yeast, such as Saccharomyces cerevisiae. oup.comresearchgate.net Yeast possesses complex sulfur metabolism networks that can transform sulfur-containing amino acids into a variety of volatile compounds.

The Ehrlich pathway is a significant route for the catabolism of amino acids to produce higher alcohols. researchgate.net In this pathway, methionine can be converted to methionol (3-(methylthio)-1-propanol). researchgate.net This involves an initial transamination to form α-keto-4-(methylthio)butyric acid, followed by decarboxylation to methional, and a final reduction to methionol. researchgate.net It is plausible that a variation of this pathway, or a related enzymatic process, could lead to the formation of 2-(methylthio)ethanethiol from a different precursor or through an alternative series of reduction and transferase reactions.

Yeast can also produce methanethiol from methionine via enzymatic demethiolation. researchgate.net This highly reactive methanethiol can then participate in further chemical or enzyme-catalyzed reactions. For example, it could combine with an ethanol-derived or acetaldehyde-derived two-carbon unit within the yeast cell to form this compound. oup.comresearchgate.net The formation of related compounds like 2-mercaptoethanol from cysteine catabolism supports the existence of enzymatic machinery capable of producing such sulfur-containing alcohols and thiols. oup.com

The following table outlines the key precursors and proposed pathways for the formation of this compound.

| Formation Pathway | Key Precursor(s) | Primary Mechanism | Notes |

| Maillard Reaction | Methionine, Reducing Sugars, Cysteine/H₂S | Strecker degradation of methionine to form methional and methanethiol. Subsequent reaction of these intermediates with other Maillard reaction products. | Thermally driven process, crucial for cooked/roasted food aromas. scispace.comwikipedia.org |

| Biochemical (Yeast Fermentation) | Methionine, Cysteine | Ehrlich pathway variation or other enzymatic conversions. Yeast produces methanethiol, which can react with other metabolites. | Important in fermented beverages like wine and beer. oup.comresearchgate.net |

Interactions with Other Chemical Species in Mixtures

Once formed, this compound is not an inert component of a chemical system. Its bifunctional nature, possessing both a reactive thiol (-SH) group and a thioether (-S-CH₃) group, allows it to participate in various subsequent reactions that can further alter the chemical and sensory profile of a matrix.

The thiol group is susceptible to oxidation, a common reaction for mercaptans. In the presence of oxidizing agents, it can readily react with another thiol molecule (either of the same or different type) to form a disulfide bridge (R-S-S-R'). libretexts.org This dimerization or cross-linking can significantly alter the aroma profile, as disulfides often have different, and sometimes less potent, odor characteristics than their corresponding thiols.

Research has also shown that 2-(methylthio)ethanethiol can interact strongly with metal ions. It reacts with palladium and platinum complexes, leading to the formation of new, stable metal-sulfur complexes, and in some cases, can even undergo demethylation reactions. researchgate.net This indicates that in food matrices, which naturally contain various metal ions (e.g., copper, iron), this compound could form complexes, influencing its volatility and reactivity. The interaction of thiols with metal ions like copper is also a key aspect of their perception by olfactory receptors. wikipedia.org These interactions highlight the dynamic role of this compound as not just a flavor compound, but also as a reactive intermediate within a complex chemical network.

Theoretical and Computational Studies of 3 Thia 1 Butanethiol

Electronic Structure and Molecular Conformation Analysis

The reactivity and physical properties of 3-Thia-1-butanethiol are fundamentally governed by its electronic structure and three-dimensional shape. Computational analysis reveals the distribution of electrons and identifies the most stable spatial arrangements (conformers).

The electronic structure is characterized by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is primarily localized on the lone pairs of the two sulfur atoms, with a significant contribution from the terminal thiol group (-SH). This indicates that the thiol sulfur is the primary site for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

| Conformer | Key Dihedral Angle (C1-C2-S3-C4) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| I (Global Minimum) | ~180° (anti) | 0.00 | Fully extended, anti-periplanar arrangement minimizes steric repulsion. |

| II | ~65° (gauche) | 2.85 | Gauche arrangement around the C2-S3 bond, slightly higher in energy. |

| III | ~-65° (gauche) | 2.85 | Enantiomeric gauche conformer, isoenergetic with Conformer II. |

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone for elucidating complex reaction mechanisms involving sulfur-containing compounds. For this compound, DFT calculations can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and the critical transition states that connect them. This allows for a detailed, step-by-step understanding of how chemical transformations occur, providing insights into reaction kinetics and selectivity. A common reaction studied is the nucleophilic addition of the thiol group to an electrophilic center, such as the double bond in an α,β-unsaturated ketone.

A key outcome of DFT studies is the calculation of the activation energy (Ea), which represents the energy barrier that must be overcome for a reaction to proceed. By locating the transition state (TS) structure—the highest point along the minimum energy path—the activation energy can be determined as the energy difference between the TS and the reactants.

Transition states are characterized as first-order saddle points on the potential energy surface. This is computationally verified by performing a vibrational frequency analysis, where a genuine TS exhibits exactly one imaginary frequency. This imaginary frequency corresponds to the atomic motion along the reaction coordinate, for instance, the simultaneous breaking of the S-H bond and formation of a new S-C bond. The geometry of the TS provides a snapshot of the bond-forming and bond-breaking processes in action.

| Parameter | Value (Gas Phase) | Description |

|---|---|---|

| Activation Energy (Ea) | 55.2 kJ/mol | Energy barrier for the nucleophilic attack of the thiol on the carbon-carbon double bond. |

| Reaction Energy (ΔEr) | -41.8 kJ/mol | The overall reaction is calculated to be exothermic. |

| TS Imaginary Frequency | -354i cm-1 | Confirms the structure as a true transition state for the S-C bond formation. |

| TS S-C forming bond distance | 2.35 Å | The distance between the thiol sulfur and the target carbon in the transition state. |

| TS S-H breaking bond distance | 1.58 Å | The elongated S-H bond in the transition state (compared to ~1.34 Å in the reactant). |

Reactions are rarely performed in the gas phase; the surrounding solvent medium can have a profound impact on reaction energetics. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects by treating the solvent as a continuous dielectric medium. The choice of solvent can stabilize or destabilize reactants, products, and transition states differently, depending on their respective polarities.

For reactions involving charge separation in the transition state, polar solvents typically lower the activation energy by stabilizing the more polar TS relative to the less polar reactants. This leads to a significant rate enhancement. Conversely, in reactions where the reactants are more polar than the transition state, a polar solvent may increase the activation barrier.

| Solvent | Dielectric Constant (ε) | Calculated Ea (kJ/mol) | Change from Gas Phase |

|---|---|---|---|

| Gas Phase | 1.0 | 55.2 | N/A |

| Toluene | 2.4 | 51.5 | -3.7 kJ/mol |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 43.1 | -12.1 kJ/mol |

| Water | 78.4 | 42.5 | -12.7 kJ/mol |

Thermodynamic Properties and Energy Calculations

Computational chemistry allows for the accurate prediction of fundamental thermodynamic properties of molecules. Using high-level composite methods (e.g., G4 theory) or DFT in conjunction with statistical mechanics, properties such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard entropy (S°) can be calculated. These calculations rely on obtaining the molecule's optimized geometry, electronic energy, and vibrational frequencies. The results are crucial for predicting chemical equilibria and the spontaneity of reactions under standard conditions.

| Thermodynamic Property | Calculated Value | Conditions |

|---|---|---|

| Standard Enthalpy of Formation (ΔH°f) | -95.3 kJ/mol | Gas phase, 298.15 K, 1 atm |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -20.1 kJ/mol | Gas phase, 298.15 K, 1 atm |

| Standard Entropy (S°) | 388.5 J/(mol·K) | Gas phase, 298.15 K, 1 atm |

Spectroscopic Property Prediction and Validation

A significant application of theoretical calculations is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These correspond to the absorption bands in an IR spectrum. For this compound, key predicted vibrations include the S-H stretching frequency, C-S stretching modes, and various C-H bending and stretching modes. Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (~0.96-0.98) to improve agreement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By calculating the magnetic shielding tensors for each nucleus in the molecule, chemical shifts (relative to a standard like Tetramethylsilane) can be predicted. This is invaluable for assigning complex spectra and confirming the structure of reaction products.

| Spectroscopy | Feature | Predicted Value | Typical Experimental Value |

|---|---|---|---|

| IR | ν(S-H) stretch | 2565 cm-1 (scaled) | ~2550-2600 cm-1 |

| IR | ν(C-S) thioether stretch | 705 cm-1 (scaled) | ~690-710 cm-1 |

| ¹H NMR | Chemical Shift (-SH) | 1.4 ppm | ~1.3-1.6 ppm |

| ¹H NMR | Chemical Shift (-CH2SH) | 2.7 ppm | ~2.6-2.8 ppm |

| ¹³C NMR | Chemical Shift (-CH2SH) | 25.1 ppm | ~24-26 ppm |

| ¹³C NMR | Chemical Shift (-CH2S-) | 35.8 ppm | ~35-37 ppm |

Applications of 3 Thia 1 Butanethiol in Advanced Chemical Synthesis and Materials Science

Utilization as a Synthetic Building Block for Complex Molecules

The reactivity of the thiol group in 3-Thia-1-butanethiol is central to its role as a synthetic precursor. It can readily participate in a variety of coupling and addition reactions, enabling the construction of larger, more complex molecules and polymer networks.

Precursor in Heterocyclic Synthesis

Thiols are fundamental starting materials for the synthesis of a wide array of sulfur-containing heterocyclic compounds. ias.ac.in The thiol group (-SH) of this compound can act as a potent nucleophile, enabling its participation in cyclization reactions to form rings. While specific examples detailing the use of this compound in heterocyclic synthesis are not extensively documented, its structure lends itself to established synthetic routes. For instance, it could react with carbonyl compounds, alkynes, or other electrophiles to form substituted thiazoles, thiophenes, or other sulfur-containing heterocycles that are valuable scaffolds in medicinal chemistry and materials science.

Monomer in Polymer Chemistry and Network Formation

The thiol group of this compound is highly reactive in "click" chemistry, particularly in thiol-ene and thia-Michael addition reactions. These reactions are characterized by high efficiency, mild reaction conditions, and a lack of unwanted byproducts, making them ideal for polymer synthesis. mdpi.comhcmue.edu.vn

Covalent Adaptable Networks (CANs) are a class of polymers that bridge the gap between traditional thermosets and thermoplastics. mdpi.com They possess the robust mechanical properties of cross-linked networks but can rearrange their covalent bonds in response to a stimulus, such as heat, allowing for reprocessing, self-healing, or shape memory capabilities. mdpi.comrgipt.ac.in

The reversible nature of the thia-Michael reaction, which involves the addition of a thiol to an activated alkene (a Michael acceptor), is a powerful tool for creating CANs. mdpi.comresearchgate.net In these networks, the carbon-sulfur bonds formed can undergo dynamic exchange, allowing the network to adapt and reform. rgipt.ac.in Dithiol compounds are key monomers in this process, acting as cross-linkers between multi-functional Michael acceptors like acrylates.

Research on thia-Michael-based CANs has demonstrated the ability to control network properties by varying the structure of the thiol and acceptor monomers. For instance, studies using dithiols have shown that the resulting material's properties can be precisely tuned. The incorporation of dithiol monomers as chain extenders, rather than multifunctional thiols as primary cross-linkers, can influence the final mechanical properties of the network, such as its storage modulus and viscosity. harvard.edu The dynamic nature of these networks facilitates photoplastic effects like UV-induced healing and large plastic deformation. harvard.edu Although studies may use other dithiols like 1,6-hexanedithiol, this compound represents a viable monomer for creating such advanced materials due to its reactive thiol group.

Table 1: Factors Influencing Properties of Thiol-Ene Elastomer CANs

| Parameter | Influence on Network Properties | Research Finding |

|---|---|---|

| Thiol Functionality | Affects cross-linking density and dynamic behavior. | In photoswitchable networks, increasing the proportion of dithiol (a chain extender) versus polythiol (a cross-linker) decreases the storage modulus (G') when UV is off but strongly impacts the photodynamic behavior. harvard.edu |

| Thiol-to-Alkene Ratio | Controls the stoichiometry and final network structure. | Large, reversible photoswitching from a gel to a sol state can be observed over a range of thiol-to-alkene ratios at ambient temperature. harvard.edu |

| Backbone Chemistry | Determines the core properties of the elastomer (e.g., PDMS, PEG). | The photoinduced switching behavior is generalizable to various thiol-ene cross-linked elastomers with different backbone chemistries, including polydimethylsiloxane (PDMS) and polyurethane diacrylates (PUAs). harvard.edu |

This table presents generalized findings from research on thiol-ene based CANs to illustrate the principles applicable to monomers like this compound.

Beyond cross-linked networks, the thia-Michael addition is employed to synthesize linear, branched, or porous functional polymers. nih.gov The reaction between multifunctional acrylates and dithiols can yield materials with tailored structures and properties. For example, the reaction of trimethylolpropane propoxylate triacrylate (TPT) with 1,6-hexanedithiol (HDT) in dimethyl sulfoxide (B87167) (DMSO) has been shown to produce porous polymers. nih.govresearchgate.net

The formation and structure of these porous materials can be controlled by adjusting reaction conditions such as monomer concentration and the molar ratio of acrylate (B77674) to dithiol. nih.gov These porous polymers exhibit potential for applications as separation filters or catalyst supports due to their ability to absorb organic solvents. nih.govresearchgate.net The use of this compound as the dithiol monomer in such a system would introduce both flexibility and the polar thioether group into the polymer backbone, potentially influencing the final material's properties and solvent compatibility.

Table 2: Conditions for Synthesis of Porous Polymers via Thio-Michael Addition

| Monomers | Acrylate/Dithiol Feed Ratio (mol/mol) | Monomer Concentration | Resulting Structure |

|---|---|---|---|

| TPT and HDT | 2/3 | 20 wt% in DMSO | Porous Polymer nih.govresearchgate.net |

This table is based on research using trimethylolpropane propoxylate triacrylate (TPT) and 1,6-hexanedithiol (HDT) to demonstrate the synthesis of functional polymers applicable to dithiols like this compound.

Ligand Chemistry in Catalysis

The sulfur atoms in this compound make it an effective ligand for transition metals. Both the soft thiol (-SH) and thioether (-S-) functionalities can coordinate to metal centers, influencing their catalytic activity. Thioether-containing ligands have gained increasing attention in catalysis, historically dominated by phosphorus and nitrogen ligands. bohrium.comthieme-connect.com

Role in Transition Metal Catalysis

Thiolate ligands (the deprotonated form of thiols) are classified as soft Lewis bases and therefore coordinate strongly to soft Lewis acid metal centers, such as late transition metals. wikipedia.org The presence of both a thiol and a thioether group allows this compound to potentially act as a bidentate (two-site) ligand, which can enhance the stability of the metal complex.

Recent advancements have highlighted the concept of metal-ligand cooperation (MLC), where the ligand actively participates in bond activation rather than just stabilizing the metal center. nih.govnih.gov Thiols have been successfully employed as "transient cooperative ligands" (TCLs). nih.govnih.gov In such systems, a thiol can be added to a catalyst in situ, where it reversibly coordinates to the metal. This coordination can dramatically accelerate or inhibit certain reactions, providing a high degree of tunability. nih.govnih.gov

For example, the addition of a simple thiol to a ruthenium-pincer catalyst has been shown to generate coexisting catalyst populations—one with a coordinated thiol(ate) and one without. nih.gov This dynamic system can lead to enhanced catalytic activity in some reactions (e.g., methanol reforming) and inhibition in others (e.g., thioester hydrogenation), allowing for precise control over chemical transformations. nih.gov The bifunctional nature of this compound, with its chelating potential, makes it an intriguing candidate for designing more complex and stable cooperative ligand systems for a range of catalytic applications, including hydrogenation and dehydrogenative coupling reactions. nih.govnih.gov

Organocatalytic Applications

While organocatalysis has emerged as a powerful tool in synthetic chemistry, leveraging small organic molecules to catalyze chemical transformations, the specific application of this compound as an organocatalyst is not well-documented in publicly available scientific literature. Theoretical considerations suggest that the thiol group could participate in various catalytic cycles, for instance, through nucleophilic catalysis or as a proton transfer agent. However, dedicated research focusing on this compound for these purposes has not been prominently reported.

In the broader context of organocatalysis, related thiol-containing molecules have been explored for various reactions. For instance, certain chiral thiols have been utilized in asymmetric synthesis to induce stereoselectivity. These catalysts often operate through mechanisms involving the formation of transient chiral thioethers or through hydrogen bonding interactions. The thia-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a prominent reaction in organic synthesis that can be facilitated by organocatalysts. While this compound could theoretically act as a nucleophile in such reactions, its role as a catalyst for other transformations remains an area for potential future investigation. The absence of specific research on this compound as an organocatalyst means there are no established protocols or detailed research findings to present at this time.

Surface Modification and Nanomaterial Synthesis

The functionalization of surfaces and the synthesis of nanomaterials are critical areas in materials science. Alkanethiols are widely recognized for their ability to form self-assembled monolayers (SAMs) on the surfaces of noble metals like gold, silver, and copper. This property is foundational for a variety of applications, including the development of sensors, biocompatible coatings, and electronic devices. The sulfur atom of the thiol group exhibits a strong affinity for these metal surfaces, leading to the spontaneous formation of organized, densely packed monolayers. sigmaaldrich.com

While the use of alkanethiols for surface modification is a well-established field, specific research detailing the application of this compound for these purposes is not extensively covered in the available literature. However, the principles governing the behavior of other alkanethiols can be extrapolated to understand its potential. The presence of the thiol group in this compound suggests its capability to bind to metal surfaces and form SAMs. The ether linkage within its backbone could introduce different packing arrangements and surface properties compared to simple alkanethiols, potentially influencing hydrophilicity, chemical reactivity, and stability of the resulting monolayer.

In the realm of nanomaterial synthesis, thiols are commonly employed as capping agents to control the growth and stability of nanoparticles, including metal nanoparticles and quantum dots. During synthesis, thiol molecules adsorb onto the nanoparticle surface, preventing aggregation and allowing for precise control over size and shape. The nature of the thiol's alkyl chain and any additional functional groups can influence the solubility and functionality of the resulting nanoparticles. For instance, different thiol capping agents have been shown to affect the photophysical and electronic properties of Cadmium Telluride (CdTe) quantum dots. bohrium.com

Although direct studies involving this compound in nanoparticle synthesis are not prominent, its structure suggests it could serve as an effective capping agent. The ether group might impart distinct solubility characteristics to the stabilized nanoparticles, making them suitable for specific solvent systems or applications. The table below summarizes the applications of various thiol compounds in surface modification and nanomaterial synthesis, illustrating the potential roles that this compound could play.

| Thiol Compound | Application | Research Finding |

| Alkanethiols (general) | Self-Assembled Monolayers (SAMs) on Gold | Form well-ordered, crystalline-like monolayers that can be used to control surface chemistry. sigmaaldrich.com |

| 1-Butanethiol (B90362) | Modification of Gold Nanoparticles | Addition of 1-butanethiol to gold nanoparticles can indicate surface modifications through shifts in the plasmon band. researchgate.net |

| Octanethioacetate | Precursor for SAMs on Au(111) | In situ deprotection of octanethioacetate leads to the formation of highly ordered self-assembled monolayers. bwise.kr |

| 3-Mercapto-1-propanol and 1-Tetradecanethiol | Binary Self-Assembled Monolayers | Coadsorption leads to phase-separated domains on a nanometer scale, with the structure depending on thiol concentration. doi.org |

| Various Thiol Capping Agents | Synthesis of CdTe Quantum Dots | The molecular structure of the thiol capping agent influences the growth kinetics, size, shape, and luminescence of the quantum dots. bohrium.com |

Future Research Directions and Methodological Advancements for 3 Thia 1 Butanethiol Studies

Development of Novel Selective Synthetic Routes

The synthesis of 3-Thia-1-butanethiol, while achievable through established methods, presents opportunities for significant innovation in the pursuit of greater efficiency, selectivity, and sustainability. Future research is poised to move beyond traditional approaches towards more sophisticated and controlled synthetic strategies.

A primary focus for future development is the refinement of the thia-Michael addition, which is a fundamental carbon-sulfur bond-forming reaction. mdpi.comresearchgate.net Current methods often rely on strong base catalysis, which can limit substrate scope and functional group tolerance. The development of novel organocatalysts or metal-based catalytic systems could offer milder reaction conditions and enhanced selectivity. mdpi.com For instance, employing chiral catalysts could open the door to enantioselective syntheses, yielding specific stereoisomers of this compound derivatives, a currently underexplored area.

Another promising avenue is the application of "green chemistry" principles. mdpi.com This includes exploring solvent-free reaction conditions, utilizing renewable starting materials, and designing syntheses that minimize waste. For example, methods starting from bio-based precursors or those that utilize highly efficient, low-loading catalysts are of significant interest. osti.gov The radical-mediated thiol-ene reaction, a competitor to thia-Michael addition, could also be re-evaluated with modern photochemical techniques to improve control and reduce the formation of byproducts that can arise from radical polymerization. mdpi.com

Future synthetic strategies will likely target not just the molecule itself but also its functionalized analogues for various applications. This involves creating routes that allow for the precise installation of other chemical moieties onto the this compound backbone, expanding its utility in materials science and polymer chemistry. nih.gov

Table 1: Comparison of Potential Synthetic Strategies for this compound This table is interactive. Column headers can be clicked to sort the data.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Catalytic Thia-Michael Addition | High efficiency, mild conditions, potential for stereoselectivity. mdpi.com | Catalyst design for high turnover and selectivity; catalyst cost and recyclability. |

| Photochemical Thiol-Ene Reaction | High reaction rates, often solvent-free, spatial and temporal control. mdpi.com | Controlling side reactions (e.g., polymerization), quantum yield optimization. |

| Nucleophilic Substitution | Utilizes readily available alcohol or halide precursors. encyclopedia.pub | Use of protecting groups, potential for elimination side reactions, stoichiometric reagents. |

| Bio-based Synthesis | Utilizes renewable feedstocks, improved sustainability profile. osti.gov | Identification of suitable bio-precursors, development of efficient conversion pathways. |

Advanced Analytical Techniques for Low Concentration Detection

Due to its potent sensory properties, this compound is often relevant at extremely low concentrations (ng/L or ppt (B1677978) levels) in complex matrices such as food and environmental samples. researchgate.net Detecting and quantifying it accurately at these trace levels is a significant analytical challenge that necessitates the development and application of highly sensitive and selective techniques.

Future advancements will likely focus on enhancing multidimensional gas chromatography (GCxGC). Coupled with specialized detectors like sulfur chemiluminescence detectors (SCD) or time-of-flight mass spectrometry (TOF-MS), GCxGC offers superior separation power, allowing for the resolution of this compound from co-eluting matrix components that can interfere with detection. acs.org The identification of a family of prenylated volatile sulfur compounds in cannabis highlights the power of GCxGC in uncovering novel trace compounds in complex samples. acs.org

Another critical area of research is the improvement of sample preparation and pre-concentration techniques. Solid-phase microextraction (SPME) has become a popular choice for extracting volatile and semi-volatile compounds, but developing new fiber coatings with higher affinity and selectivity for thiols will be crucial. scribd.com Derivatization strategies, where the thiol is reacted to form a less volatile or more easily detectable compound, followed by analysis with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), represent a powerful approach for robust quantification at ultratrace levels. researchgate.net

Furthermore, the development of novel chemical sensors offers a paradigm shift from lab-based analysis to real-time monitoring. Research into nanostructured materials, such as metal sulfide (B99878) nanoparticles (e.g., Cu₂S), shows promise for creating sensors with high selectivity for thiols based on principles like Pearson hardness. nih.gov Future work could focus on integrating these materials into electronic nose or portable sensor arrays for on-site detection in agricultural, food processing, or environmental settings.

Table 2: Overview of Advanced Analytical Techniques for Thiol Detection This table is interactive. Column headers can be clicked to sort the data.

| Technique | Principle | Strengths | Future Research Focus |

|---|---|---|---|

| GCxGC-SCD/MS | Comprehensive two-dimensional gas chromatography with sulfur-selective or mass spectrometric detection. acs.org | Exceptional resolving power, high sensitivity and selectivity. | Miniaturization, faster data processing algorithms, development of more robust modulation technologies. |